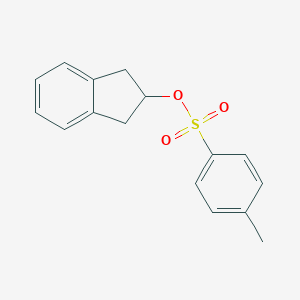

2-Indanyl p-toluenesulfonate

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCPYFNAZEWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427371 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17783-69-6 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Indanyl P Toluenesulfonate and Analogous Indanyl Sulfonates

Preparation of Enantiomerically Pure Indane Derivatives

The synthesis of enantiomerically pure indane derivatives is of high importance due to their prevalence in chiral drugs and ligands. google.comwipo.int Starting with an enantiomerically resolved form of 2-indanol (B118314), which is then converted to the corresponding p-toluenesulfonate, provides a chiral building block. The subsequent nucleophilic substitution reactions proceed with inversion of configuration at the chiral center, allowing for the predictable synthesis of a wide array of enantiopure indane derivatives. google.com This method has been successfully employed in the synthesis of chiral aminoindanes, which are key components of several pharmaceuticals. uea.ac.ukrsc.org

Role in Stereoselective Alkylation and Derivatization Reactions

In asymmetric synthesis, chiral auxiliaries derived from 2-indanol can direct the stereoselective alkylation of enolates. researchgate.netresearchgate.net For example, an ester or amide can be formed between a carboxylic acid derivative and enantiopure 2-indanol. The resulting chiral substrate can then be deprotonated to form a chiral enolate, where the indanyl group shields one face of the enolate, directing the approach of an electrophile (such as an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. This strategy has been instrumental in the stereoselective synthesis of various natural products and complex organic molecules. nycu.edu.tw

Precursor for Advanced Synthetic Intermediates

The reactivity of 2-indanyl p-toluenesulfonate makes it a valuable precursor for a range of advanced synthetic intermediates. osi.lv The tosylate group can be displaced by a wide variety of nucleophiles, including azides, cyanides, and thiolates, to introduce diverse functionalities into the indane skeleton.

For example, reaction with sodium azide (B81097) provides 2-azidoindane, which can be subsequently reduced to 2-aminoindane or used in cycloaddition reactions. Similarly, displacement with cyanide yields 2-cyanoindane, a precursor to carboxylic acids, amides, and amines. These transformations highlight the role of this compound as a versatile hub for the synthesis of complex and functionally rich molecules. wikipedia.orgnycu.edu.tw

Conclusion

2-Indanyl p-toluenesulfonate serves as a valuable substrate in the field of organic chemistry. Its synthesis from 2-indanol (B118314) is straightforward, and its well-defined structure provides an excellent platform for studying the intricacies of nucleophilic substitution reactions. The reactivity of this compound is profoundly influenced by the participation of the neighboring phenyl ring, leading to the formation of a phenonium ion intermediate and providing a classic example of anchimeric assistance. The insights gained from studying the solvolysis and other reactions of this compound have contributed significantly to our understanding of reaction mechanisms and the factors that govern chemical reactivity.

Applications of 2 Indanyl P Toluenesulfonate in Complex Organic Synthesis

Precursor for Advanced Synthetic Intermediates

Reactant in Multi-component Coupling Reactions

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of 2-Indanyl p-toluenesulfonate being utilized as a primary reactant in multi-component coupling reactions. While the p-toluenesulfonate group is a well-established leaving group in organic synthesis, making the compound a potential alkylating agent in nucleophilic substitution reactions, its direct application in documented multi-component coupling schemes is not apparent.

The inherent reactivity of this compound suggests its potential for participating in reactions where an indanyl moiety is to be introduced into a molecule. The tosylate group enhances the electrophilicity of the C-2 position of the indane ring system, making it susceptible to attack by nucleophiles. cymitquimica.com In principle, this could include its use in transition-metal catalyzed cross-coupling reactions, which are often key steps in multi-component sequences. For instance, palladium-catalyzed reactions are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds using tosylates as electrophilic partners. nih.govorganic-chemistry.orgrsc.orgmdpi.com

However, a thorough review of the literature did not reveal any specific multi-component reactions where this compound was explicitly listed as a substrate. Research in this area tends to focus on more broadly applicable tosylated compounds or other electrophiles. Therefore, while theoretically plausible, the practical application of this compound as a reactant in multi-component coupling reactions is not supported by currently available research findings.

Theoretical and Computational Investigations of 2 Indanyl P Toluenesulfonate Reactivity

Quantum Mechanical Studies of Indanyl Carbocation Stability

Quantum mechanical calculations, particularly density functional theory (DFT) and high-level ab initio methods, are pivotal in understanding the intrinsic properties of carbocations. nih.gov These studies allow for the examination of structures and energies that are often too fleeting to be captured by experimental means alone.

Electronic Effects on Cationic Intermediates

The stability of the 2-indanyl carbocation is a subject of significant interest. Unlike benzylic carbocations, where the positive charge is directly conjugated with the aromatic ring, the secondary carbocation at the C2 position of the indanyl system experiences different electronic influences.

Theoretical studies have explored the electronic spectroscopy of closed-shell cations like the indanylium ion. marquette.eduaanda.org These analyses reveal that while larger cations such as indanylium exhibit extensive Franck-Condon activity, it is somewhat quenched compared to simpler systems like the benzylium (B8442923) cation. marquette.eduaanda.org This suggests that the electronic transition upon ionization involves a discernible but not extreme change in geometry. marquette.edu The stability of such cations is heavily influenced by resonance stabilization, which is a key factor in their formation. marquette.eduaanda.org

Computational models help to dissect the various electronic contributions to stability:

Hyperconjugation: The primary stabilizing factor for the 2-indanyl cation is hyperconjugation, where electrons from adjacent C-H and C-C σ-bonds overlap with the empty p-orbital of the carbocation.

Inductive Effects: The alkyl framework of the indane system provides modest electron-donating inductive effects that help to disperse the positive charge.

| Electronic Effect | Description | Significance in 2-Indanyl Cation | Computational Insight |

|---|---|---|---|

| σ-Hyperconjugation | Donation of electron density from adjacent C-H and C-C sigma bonds into the empty p-orbital of the carbocation. | Major stabilizing factor. The geometry around the cationic center flattens to maximize orbital overlap. | Calculations quantify the energetic stabilization provided by hyperconjugative interactions. |

| Inductive Effect | Through-bond polarization of electron density towards the electron-deficient center. | Moderate stabilization from the surrounding alkyl framework. | Charge distribution analysis (e.g., Natural Bond Orbital) shows delocalization of positive charge. |

| Aromatic π-System Interaction | Potential through-space interaction with the fused benzene (B151609) ring's π-electron cloud. | Minor, non-classical stabilizing effect. Less significant than direct benzylic conjugation. | Advanced calculations can model potential non-classical interactions or homoaromaticity. wikipedia.org |

Energetic Landscape of Rearrangement Pathways

Carbocations are notorious for their propensity to undergo rearrangements to form more stable species. For the 2-indanyl cation, the most likely rearrangement is a Wagner-Meerwein shift, specifically a hydride or alkyl shift, to form a more stable carbocation. youtube.com Computational studies are essential for mapping the potential energy surface (PES) of these rearrangements. arxiv.org

The primary rearrangement pathway involves a 1,2-hydride shift from the C1 position to the C2 position, transforming the secondary 2-indanyl cation into a secondary, but benzylic, 1-indanyl cation. This rearrangement is generally energetically favorable due to the significant resonance stabilization of the resulting benzylic carbocation.

Computational chemistry provides critical data on this process:

Transition State (TS) Geometry: The geometry of the transition state for the 1,2-hydride shift can be modeled, often showing a bridging hydrogen atom between C1 and C2.

Activation Energy (ΔE‡): Calculations can determine the energy barrier for the rearrangement. This barrier height is crucial for predicting whether the rearrangement can compete with or occur faster than nucleophilic attack on the initial 2-indanyl cation. researchgate.net

| Rearrangement Pathway | Initial Cation | Transition State | Final Cation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|---|

| 1,2-Hydride Shift | 2-Indanyl (Secondary) | Bridging H between C1-C2 | 1-Indanyl (Secondary, Benzylic) | ΔE‡ ≈ 5-10 ΔE_rxn ≈ -10 to -15 | Driven by the formation of a resonance-stabilized benzylic cation. researchgate.net |

| Nucleophilic Attack | 2-Indanyl (Secondary) | Varies with nucleophile/solvent | 2-Substituted Indane Product | ΔE‡ varies | Competes with rearrangement; outcome depends on relative barrier heights. |

Molecular Modeling of Transition States in Substitution and Elimination Reactions

Molecular modeling allows for the detailed examination of transition state structures in the solvolysis of 2-indanyl p-toluenesulfonate, providing insights that are not directly accessible through experiment. These models help elucidate the mechanistic pathways for both substitution (S_N1) and elimination (E1) reactions.

Elucidation of Rate-Determining Steps

For the solvolysis of this compound, the reaction proceeds via a carbocationic intermediate, characteristic of a first-order (S_N1/E1) mechanism. The rate-determining step is the initial ionization of the substrate: the heterolytic cleavage of the carbon-oxygen bond to form the 2-indanyl carbocation and the p-toluenesulfonate anion. oup.com

Computational modeling supports this by:

Calculating the Activation Barrier: The energy barrier for the C-O bond cleavage is calculated to be the highest point on the reaction energy profile leading to product formation. researchgate.net

Simulating Isotope Effects: The kinetic isotope effect (KIE) can be computationally predicted. For an S_N1 reaction, a small α-deuterium KIE (k_H/k_D > 1) is expected due to the change in hybridization from sp³ at the reacting carbon to sp² in the carbocation. Computational models for similar systems have successfully replicated these effects. oup.com

Modeling Substituent Effects: The influence of substituents on the aryl ring of the tosylate or the indane nucleus can be modeled. The calculated reaction rates can be correlated with Hammett parameters to confirm the development of positive charge at the carbon center in the transition state, which closely resembles the carbocation intermediate. acs.org

Prediction of Stereochemical Outcomes

While a classical S_N1 reaction involving a planar carbocation would be expected to yield a racemic mixture of substitution products, the reality is often more complex. The stereochemical outcome of the reaction is influenced by the structure of the carbocation intermediate and its interaction with the departing leaving group and solvent molecules.

Molecular modeling can predict stereochemical outcomes by considering:

Ion Pair Formation: The departing p-toluenesulfonate anion may not immediately diffuse away from the newly formed carbocation. It can form a tight or solvent-separated ion pair. researchgate.net The anion can shield one face of the carbocation, leading to a preference for nucleophilic attack from the opposite face, resulting in an excess of the inversion product.

Solvent Shielding: The solvent shell around the carbocation intermediate is not uniform. Specific solvent molecules may form hydrogen bonds or other interactions that sterically hinder one face of the carbocation, directing the incoming nucleophile to the other.

Rearrangement and Stereochemistry: If rearrangement to the 1-indanyl cation occurs, subsequent nucleophilic attack leads to products with a different substitution pattern and stereochemistry. Computational studies on related systems show that product outcomes can be highly diastereoselective, a result supported by calculations of the intermediate carbocation structures. researchgate.net For instance, studies on the hydrolysis of related epoxides, which also proceed via a carbocation, show that transition-state effects can selectively stabilize the pathway leading to a less stable product stereoisomer. acs.org

Computational Insights into Leaving Group Dissociation and Solvent Interactions

The p-toluenesulfonate (tosylate) anion is an excellent leaving group because it is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). socratic.org Its stability is derived from its weak basicity and the extensive resonance delocalization of the negative charge across the three sulfonate oxygen atoms. socratic.org Computational models confirm this by showing a highly delocalized charge distribution in the calculated structure of the tosylate anion.

The process of leaving group dissociation is heavily influenced by the solvent. Solvents with high ionizing power (polar, protic solvents like water, alcohols, or formic acid) are effective at stabilizing the transition state leading to the ion pair.

Computational simulations, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model these interactions explicitly: nih.gov

Stabilization of the Transition State: The transition state for ionization involves significant charge separation. Polar solvent molecules arrange themselves around the developing positive charge on the carbon and the negative charge on the leaving group, lowering the activation energy barrier. mdpi.com

Solvation of the Carbocation: Once formed, the carbocation is strongly solvated. Specific interactions, such as hydrogen bonding from protic solvents to the empty p-orbital, can be modeled.

Solvation of the Leaving Group: The tosylate anion is also stabilized by solvation, particularly through hydrogen bonding from protic solvent molecules to its oxygen atoms. This stabilization helps to drive the equilibrium toward the dissociated ions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。